6,7-Dichloroquinolin-2(1h)-one
Description
6,7-Dichloroquinolin-2(1H)-one is a halogenated quinolinone derivative characterized by chlorine atoms at positions 6 and 7 and a ketone group at position 2. Its synthesis typically involves the oxidation of 2-hydroxyquinolin-8-ol or 2-chloroquinolin-8-ol precursors, as demonstrated in Scheme 2 of . The compound’s structure has been confirmed via $ ^1H $- and $ ^{13}C $-NMR spectroscopy, which is critical for validating its regiochemistry and purity .
Properties
Molecular Formula |
C9H5Cl2NO |
|---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
6,7-dichloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13) |
InChI Key |
PJQNCNSQIBZTQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=CC(=C(C=C21)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Quinolin-2(1H)-one Derivatives
Key Observations:
- Halogen vs.
- Methoxy vs. Methylenedioxy Groups : Methoxy substituents (e.g., 4-Chloro-6,7-dimethoxy) increase solubility in polar solvents, whereas the methylenedioxy group (6,7-O-CH$_2$-O) in enhances ring planarity and stability, as seen in its distinct $ ^1H $-NMR methylenedioxy signal (δ 5.93) .
Crystallographic and Conformational Differences
- 6,7-Difluoroquinoxalin-2(1H)-one (): The planar quinoxalinone ring in this fluorinated analog contrasts with quinolinones, which may adopt slight non-planar conformations due to steric effects from substituents.
- Safety Profiles: 6,7-Dichloro-2-methyl-4-quinolinol () highlights that methyl groups at position 2 reduce acute toxicity compared to unsubstituted dichloro derivatives, likely due to decreased reactivity .
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